Sodium tetrabromoaurate(III) hydrate

描述

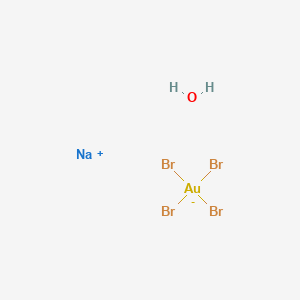

Sodium tetrabromoaurate(III) hydrate (NaAuBr₄·xH₂O) is an inorganic gold(III) complex with bromine ligands. It exists as a red to black crystalline solid and is highly hygroscopic and moisture-sensitive . The compound has a molecular weight of 539.59 g/mol (anhydrous) and is primarily used as a precursor in synthesizing gold nanoparticles and alloys due to its stability and solubility in polar solvents . Its CAS number is 10378-49-1 (hydrated form) or 52495-41-7 (Strem Chemicals designation) .

准备方法

Direct Neutralization of Tetrabromoauric Acid with Sodium Hydroxide

The most widely documented method for synthesizing sodium tetrabromoaurate(III) hydrate involves the neutralization of tetrabromoauric acid (HAuBr₄) with sodium hydroxide (NaOH). This approach capitalizes on the high solubility of HAuBr₄ in aqueous media and the straightforward acid-base reaction to yield the sodium salt.

Reaction Mechanism and Stoichiometry

Tetrabromoauric acid reacts with sodium hydroxide in a 1:1 molar ratio to produce sodium tetrabromoaurate(III) and water:

The reaction is typically conducted at room temperature to minimize side reactions, such as the hydrolysis of [AuBr₄]⁻ to [AuBr₃(OH)]⁻, which can occur under acidic or elevated-temperature conditions .

Procedure and Optimization

Aqueous solutions of HAuBr₄ (0.1–1.0 M) are prepared using ultrapure water to avoid contamination by chloride ions, which could form mixed chloro-bromo complexes. Sodium hydroxide is added dropwise under vigorous stirring until the pH reaches 7.0–7.5. Maintaining a neutral pH is critical; deviations below pH 6.5 favor the formation of HAuBr₄ impurities, while alkaline conditions (pH > 8.0) promote hydroxide substitution in the [AuBr₄]⁻ complex .

Yield and Purity

Yields exceeding 90% are achievable when using stoichiometric equivalents of NaOH. However, commercial samples of NaAuBr₄·nH₂O often contain residual HAuBr₄ due to incomplete neutralization or hydrolysis during storage . Purity is confirmed via UV-vis spectroscopy, where [AuBr₄]⁻ exhibits a characteristic absorbance at 380 nm, and inductively coupled plasma mass spectrometry (ICP-MS) quantifies sodium and bromide content .

Metathesis Reactions with Gold(III) Bromide Complexes

Metathesis (ion-exchange) reactions provide an alternative route to this compound, particularly when starting from other gold(III) bromide salts. This method is advantageous for controlling crystal morphology and minimizing sodium impurities.

Potassium Tetrabromoaurate(III) as a Precursor

Potassium tetrabromoaurate(III) (KAuBr₄) reacts with sodium nitrate (NaNO₃) in aqueous solution to precipitate this compound:

The reaction exploits the lower solubility of KNO₃ in cold water, allowing for selective crystallization of NaAuBr₄·nH₂O .

Solubility Considerations

At 20°C, the solubility of KNO₃ (32 g/100 mL) far exceeds that of NaAuBr₄·nH₂O (12 g/100 mL), enabling efficient separation via filtration. However, this method requires careful temperature control, as the solubility of NaAuBr₄·nH₂O increases significantly above 30°C .

Electrochemical Synthesis from Elemental Gold

Electrochemical methods offer a solvent-free pathway to this compound, leveraging the anodic dissolution of gold in bromine-containing electrolytes.

Electrolysis Setup and Conditions

A gold anode and platinum cathode are immersed in a molten mixture of sodium bromide (NaBr) and bromine (Br₂) at 150–200°C. Applying a current density of 10–20 mA/cm² induces the oxidation of gold to Au³⁺, which complexes with bromide ions:

Sodium ions from the electrolyte combine with [AuBr₄]⁻ to form NaAuBr₄, which precipitates upon cooling .

Challenges and Mitigation

Excessive bromine concentrations lead to the formation of AuBr₃ or AuBr₂⁻, necessitating precise control of the Br₂/NaBr ratio. Post-synthesis purification via recrystallization from ethanol-water mixtures (1:3 v/v) removes unreacted NaBr and Br₂ .

Characterization and Quality Control

Spectroscopic Analysis

-

UV-vis Spectroscopy : Aqueous solutions of NaAuBr₄·nH₂O show a λₘₐₓ at 380 nm, with molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ . Deviations from this value indicate impurities such as [AuBr₃(OH)]⁻ or [AuBr₂Cl₂]⁻.

-

Raman Spectroscopy : The symmetric stretching vibration (ν₁) of [AuBr₄]⁻ appears at 165 cm⁻¹, distinct from chloride-containing analogues .

Thermal Gravimetric Analysis (TGA)

TGA reveals a mass loss of 8–10% at 100–120°C, corresponding to the release of crystalline water (n = 1–2) . Decomposition to AuBr₃ occurs above 250°C, accompanied by Br₂ evolution.

Industrial and Environmental Considerations

Scalability of Neutralization Methods

Large-scale production favors the neutralization route due to its simplicity and low energy requirements. However, bromine emissions during HAuBr₄ synthesis necessitate scrubbers to capture HBr vapors, increasing operational costs .

Recycling and Waste Management

Spent electrolytes from electrochemical synthesis contain recoverable NaBr and Au residues. Ion-exchange resins selectively adsorb [AuBr₄]⁻, enabling >95% gold recovery and reducing environmental impact .

化学反应分析

Types of Reactions: Sodium tetrabromoaurate(III) hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different gold compounds.

Reduction: It can be reduced to elemental gold or other gold-containing compounds.

Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chlorine and bromine.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligands like thiourea or phosphines can be used under controlled conditions.

Major Products Formed:

Oxidation: Gold(III) oxide or other gold oxides.

Reduction: Elemental gold or gold nanoparticles.

Substitution: Various gold-ligand complexes.

科学研究应用

Sodium tetrabromoaurate(III) hydrate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used in the synthesis of gold nanoparticles and other gold-containing compounds.

Biology: Employed in biological assays and imaging techniques.

Medicine: Investigated for potential therapeutic applications, including cancer treatment.

Industry: Utilized in the fabrication of core/alloy nanoparticles via hydrothermal routes

作用机制

The mechanism of action of sodium tetrabromoaurate(III) hydrate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s gold ions can also participate in redox reactions, influencing cellular processes and pathways .

相似化合物的比较

Key Properties:

- Appearance : Red to black crystals

- Molecular formula : NaAuBr₄·xH₂O

- Hazards : Causes skin and eye irritation (GHS07 classification)

- Applications: Catalyst in organic synthesis, precursor for gold nanostructures .

Sodium tetrabromoaurate(III) hydrate belongs to a family of tetrahaloaurate(III) compounds. Below is a detailed comparison with structurally and functionally related gold complexes:

Structural and Physical Properties

Chemical Reactivity

- Reduction Kinetics :

- Enzyme Inhibition :

Thermal Stability

- Sodium tetrabromoaurate decomposes at elevated temperatures, releasing HBr gas .

- Sodium tetrachloroaurate decomposes at 100°C, forming Au nanoparticles and HCl .

Research Findings and Industrial Relevance

- Nanoparticle Synthesis: this compound is preferred over chloroaurates for synthesizing anisotropic gold nanoparticles due to slower reduction rates, enabling better shape control .

- Catalysis : Tetrachloroaurates are more reactive in redox reactions, making them suitable for catalytic applications, while bromoaurates are niche choices for specialized syntheses .

生物活性

Sodium tetrabromoaurate(III) hydrate (NaAuBr₄·2H₂O) is a gold compound that has garnered attention in various fields, particularly in biomedicine and nanotechnology. This article delves into its biological activity, examining its mechanisms, potential applications, and relevant research findings.

- Molecular Formula : NaAuBr₄·2H₂O

- CAS Number : 10378-49-1

- Molecular Weight : 539.59 g/mol (anhydrous)

- Appearance : Crystalline, odorless

- Solubility : Soluble in water

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its interactions at the molecular level:

- Antimicrobial Activity : Gold compounds have been shown to possess antimicrobial properties. This compound may inhibit the growth of various pathogens through mechanisms such as disruption of microbial cell membranes and interference with metabolic processes.

- Cytotoxic Effects : Research indicates that gold compounds, including sodium tetrabromoaurate(III), can induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing therapeutic potential in treating inflammatory diseases.

Anticancer Activity

A study published in International Journal of Nanomedicine highlighted the anticancer effects of functionalized gold nanoparticles derived from sodium tetrabromoaurate(III). These nanoparticles demonstrated significant cytotoxicity against various cancer cell lines, including cisplatin-resistant ovarian cancer cells. The mechanism involved was linked to enhanced intracellular gold uptake and ROS generation, which resulted in increased apoptosis rates compared to control groups .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of sodium tetrabromoaurate(III) against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited potent antibacterial activity, suggesting its potential use as a therapeutic agent for bacterial infections .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other gold compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Sodium Tetrabromoaurate(III) | High | Moderate | Moderate |

| Sodium Tetrachloroaurate(III) | High | High | Low |

| Gold Nanoparticles | Very High | High | High |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium tetrabromoaurate(III) hydrate in a laboratory setting?

- Methodology : Synthesis typically involves reacting gold(III) oxide (Au₂O₃) or hydrogen tetrabromoaurate(III) hydrate (HAuBr₄·xH₂O) with sodium bromide (NaBr) in a hydrobromic acid (HBr) medium under controlled stoichiometric conditions. For nanoparticle applications, reduction using ascorbic acid or sodium borohydride in the presence of stabilizing agents (e.g., polyvinylpyrrolidone) is common .

- Key Considerations : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation, and use anhydrous solvents to avoid hydrolysis. Monitor pH to stabilize the [AuBr₄]⁻ complex .

Q. How should researchers handle this compound to ensure safety during experiments?

- Safety Protocols :

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Work in a fume hood to prevent inhalation of bromine vapors (H335) .

- Store in airtight, moisture-resistant containers at 2–8°C to minimize decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods :

- X-ray Diffraction (XRD) : Confirms crystalline structure and purity by comparing lattice parameters (e.g., tetragonal symmetry for [AuBr₄]⁻ complexes) .

- Thermogravimetric Analysis (TGA) : Determines hydration levels (x in NaAuBr₄·xH₂O) by measuring mass loss upon heating .

- UV-Vis Spectroscopy : Identifies electronic transitions of Au(III) in solution (λmax ~380–400 nm for [AuBr₄]⁻) .

Advanced Research Questions

Q. How does the hydration state (xH₂O) of this compound influence its reactivity in gold nanoparticle synthesis?

- Experimental Design :

- Compare nanoparticle size/distribution using anhydrous vs. hydrated forms via TEM and dynamic light scattering (DLS).

- Control hydration by drying samples under vacuum or adjusting relative humidity during synthesis.

- Findings : Hydrated forms may accelerate reduction kinetics due to water-mediated electron transfer but can introduce variability in nucleation rates .

Q. What factors contribute to the instability of this compound in aqueous solutions, and how can this be mitigated?

- Mechanistic Insights :

- Hydrolysis of [AuBr₄]⁻ in water produces AuBr₃(OH)⁻ intermediates, leading to precipitation of Au(OH)₃ over time .

- Mitigation Strategies :

- Acidify solutions (pH <3) with HBr to suppress hydrolysis .

- Use stabilizing ligands (e.g., thiols or amines) to complex free Au³⁺ ions .

Q. How can this compound be utilized as a precursor for catalytic applications?

- Case Study :

- Catalytic C–C Coupling : React with arylboronic acids in the presence of palladium co-catalysts under Suzuki-Miyaura conditions. Optimize solvent (e.g., DMF vs. ethanol) and temperature (60–100°C) for yield enhancement .

- Characterization : Monitor catalytic efficiency via GC-MS or NMR, noting Au leaching effects on recyclability .

Q. What contradictions exist in reported data on the thermal decomposition pathways of this compound?

- Data Analysis :

- Some studies report sequential loss of H₂O and Br₂ at 100–150°C, while others suggest concurrent decomposition to Au⁰ and NaBr above 200°C .

- Resolution : Perform coupled TGA-DSC-MS under controlled atmospheres (N₂ vs. air) to distinguish between oxidative and non-oxidative pathways .

Q. Methodological Challenges and Solutions

Q. Why do discrepancies arise in the reported solubility of this compound across solvents?

- Root Cause : Variability in hydration states and trace moisture in solvents (e.g., ethanol vs. acetone) alters solubility.

- Best Practices :

- Pre-dry solvents with molecular sieves.

- Report solubility as g/100mL ± standard deviation across triplicate trials .

Q. How can researchers resolve conflicting GHS hazard classifications for this compound?

- Regulatory Review :

属性

IUPAC Name |

sodium;tetrabromogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARRTFPXWVHEC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Br[Au-](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4H2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746035 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-49-1 | |

| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrabromoaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。